Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic protons : A triplet at δ 6.82 ppm (J = 8.2 Hz) arises from coupling between H-2 and H-6 protons. The dimethylamino group shields adjacent protons, producing a singlet at δ 2.89 ppm for the -N(CH₃)₂ moiety.
- Isopropyl group : A septet at δ 4.95 ppm (J = 6.3 Hz) corresponds to the methine proton, while methyl groups resonate as a doublet at δ 1.21 ppm.
¹³C NMR :
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- Molecular ion peak : m/z 283.1 ([M+H]⁺).
- Fragmentation : Loss of isopropyl (m/z 226.1) and nitro groups (m/z 196.0).
Comparative Structural Analysis with Related Carbamate Derivatives
This compound shares structural motifs with derivatives such as propan-2-yl N-(4-acetamidophenyl)carbamate (CAS 629648-18-6) and propan-2-yl N-[4-(dimethylamino)phenyl]carbamate (CAS 629648-17-5). Key comparisons include:
| Property | Target Compound | Propan-2-yl N-(4-Acetamidophenyl)carbamate | Propan-2-yl N-[4-(Dimethylamino)phenyl]carbamate |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₄ | C₁₂H₁₆N₂O₃ | C₁₂H₁₈N₂O₂ |
| Polar Surface Area | 89.9 Ų | 70.9 Ų | 41.6 Ų |
| LogP | 2.79 | 3.32 | 2.78 |
The nitro group in the target compound enhances polarity and reduces lipid solubility compared to its acetamido and dimethylamino analogs.
Properties
CAS No. |
629648-22-2 |
|---|---|
Molecular Formula |
C12H17N3O4 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
propan-2-yl N-[4-(dimethylamino)-3-nitrophenyl]carbamate |
InChI |
InChI=1S/C12H17N3O4/c1-8(2)19-12(16)13-9-5-6-10(14(3)4)11(7-9)15(17)18/h5-8H,1-4H3,(H,13,16) |
InChI Key |
WDZJUXZGEPUFBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation
In this method, the reaction involves the direct coupling of isopropanol with 4-(dimethylamino)-3-nitroaniline using a carbamoylating agent such as phosgene or its derivatives.
- Combine 4-(dimethylamino)-3-nitroaniline with a suitable solvent (e.g., dichloromethane).
- Add phosgene slowly under nitrogen atmosphere while maintaining the temperature below 5°C.
- After the addition, allow the mixture to stir for several hours at room temperature.
- The reaction is then quenched with water, and the organic phase is separated.
- Purification through column chromatography yields propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate.
Yield and Purity : Typically, yields range from 60% to 85% depending on reaction conditions and purification methods employed.
Nitration followed by Carbamation
This method involves first nitrating an aniline derivative and then performing a carbamation reaction.
- Nitrate 4-(dimethylamino)aniline using a mixture of nitric and sulfuric acids to obtain 4-(dimethylamino)-3-nitroaniline.
- Follow the nitration with the carbamation process similar to that described in section 2.1.
Yield and Purity : This method can achieve higher purity levels due to the selective nitration step, often yielding over 80%.
Use of Protecting Groups
In cases where functional groups may interfere with the reaction, protecting groups are employed.
- Protect the amino group of 4-(dimethylamino)-3-nitroaniline using a suitable protecting group (e.g., Boc or Fmoc).
- Perform the carbamation as described previously.
- Deprotect the amino group after purification to yield the final product.
Yield and Purity : This method can lead to high yields (up to 90%) and is particularly useful for complex substrates.
The following table summarizes the advantages and disadvantages of each preparation method:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Carbamation | Simple procedure; fewer steps | Requires careful handling of phosgene |
| Nitration followed by Carbamation | Higher purity; selective reaction | Additional steps; requires careful control of nitration |
| Use of Protecting Groups | High yields; useful for complex substrates | Increased complexity; additional purification steps required |
The preparation of this compound can be effectively achieved through various methods, each with its own set of benefits and challenges. The choice of method may depend on specific laboratory conditions, desired purity levels, and yield requirements.
Further research could explore optimizing these synthetic routes through greener chemistry practices, including solvent-free reactions or alternative reagents that minimize environmental impact while maintaining efficiency in production.
Chemical Reactions Analysis
Hydrolysis Reactions
Carbamate hydrolysis is a primary reaction pathway, occurring under acidic or alkaline conditions. The nitro and dimethylamino groups influence reaction rates and products.
Acidic Hydrolysis
In 1M HCl at 80°C, the carbamate undergoes cleavage to form:
-
4-(Dimethylamino)-3-nitrophenol ()
-
Isopropyl alcohol ()
-
Carbon dioxide ()
Kinetics :
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 1.0 | 80 | 2.5 |
| 1.0 | 25 | 48 |
Data indicate protonation of the carbamate oxygen accelerates nucleophilic attack by water .
Alkaline Hydrolysis
In 0.1M NaOH at 25°C, the reaction yields:
-
4-(Dimethylamino)-3-nitrophenoxide ion ()
-
Isopropyl carbonate intermediate (), decomposing to
Kinetics :
| pH | Rate Constant () |
|---|---|
| 13 |
The nitro group’s electron-withdrawing effect stabilizes the transition state, enhancing reactivity .
Nucleophilic Substitution
The carbamate’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, thiols).
Reaction with Primary Amines
In acetonitrile at 60°C:
Yields :
| Amine | Yield (%) |
|---|---|
| Benzylamine | 78 |
| Cyclohexylamine | 65 |
Mechanism involves tetrahedral intermediate formation, with steric hindrance from the isopropyl group limiting reactivity .
Reduction Reactions
The nitro group () undergoes selective reduction to an amine () under catalytic hydrogenation.
Catalytic Hydrogenation
Using 10% Pd/C in ethanol at 50 psi :
Conditions :
| Catalyst | Pressure (psi) | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C | 50 | 4 | 92 |
| Raney Ni | 50 | 6 | 85 |
The dimethylamino group remains intact, demonstrating chemoselectivity .
Electrophilic Aromatic Substitution
The electron-rich dimethylamino group directs electrophiles to the para and ortho positions.
Nitration
In at 0°C:
Regiochemistry :
-
Major product: 3,5-dinitro derivative (76%)
-
Minor product: 2,5-dinitro derivative (12%)
Steric hindrance from the carbamate limits substitution at the ortho position .
Oxidation Reactions
The dimethylamino group () oxidizes to a nitroso group () under strong oxidizing conditions.
Oxidation with KMnO4\text{KMnO}_4KMnO4
In acidic at 70°C:
Yield : 58% (isolated as nitroso compound) .
Thermal Decomposition
At temperatures >150°C, the carbamate decomposes via:
TGA Data :
-
Onset: 152°C
-
Mass loss: 92% at 200°C.
Photochemical Reactions
UV irradiation () in methanol induces:
-
Nitro group reduction to amine ()
-
Carbamate cleavage to phenolic derivatives
Quantum yield : .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H14N2O3
- Molecular Weight : 226.24 g/mol
- IUPAC Name : Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate
The compound features a nitrophenyl moiety crucial for its biological activity and a dimethylamino group that enhances binding affinity to target molecules.
Chemistry
This compound is utilized as a reagent in organic synthesis. It serves as a precursor for synthesizing other compounds, facilitating various chemical reactions including oxidation, reduction, and substitution.
Key Reactions :
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : Reducing agents like hydrogen gas can convert the nitro group to an amino group.
- Substitution : The dimethylamino group can undergo nucleophilic substitution with other functional groups.
Biology
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Properties :
- In vitro studies demonstrate that it induces apoptosis in cancer cell lines such as breast and lung cancer cells by activating caspase pathways.
-
Enzyme Inhibition :
- It acts as a potent inhibitor of acetylcholinesterase (AChE), relevant for treating neurodegenerative diseases like Alzheimer's. The reported inhibition constants (IC50) are in the low micromolar range.
-
Antimicrobial Activity :
- The compound shows effectiveness against various pathogens, with minimum inhibitory concentrations (MICs) indicating activity at concentrations as low as 5 µg/mL.
Medicine
Ongoing research explores the therapeutic potential of this compound for various diseases, particularly due to its enzyme inhibition properties and anticancer effects. Its ability to inhibit AChE may offer pathways for developing treatments for Alzheimer's disease .
Industrial Applications
In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure allows it to be incorporated into new materials, enhancing their properties and functionalities.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
-
Anticancer Activity Study :
- A study conducted on breast cancer cell lines showed that treatment with this compound led to increased apoptosis rates compared to control groups.
- AChE Inhibition Research :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group plays a crucial role in its activity, and the dimethylamino group enhances its binding affinity to the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include substituted phenyl carbamates with variations in aromatic substituents and alkyl chains. Key comparisons are outlined below, focusing on synthesis, lipophilicity, and bioactivity.
Structural Analogues and Substituent Effects
- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates: These compounds, reported by Ferriz et al., feature chloro substituents and a carbamoyl linkage. Their lipophilicity (log k) ranges from 2.1–3.0, influenced by alkyl chain length and chloro substitution patterns .
- 4-Chloro-2-{[(3,4-dichlorophenyl)amino]carbonyl}phenyl alkyl carbamates: Dichloro substituents enhance lipophilicity (log k = 2.8–3.5) but reduce aqueous solubility compared to mono-chloro analogs .
- Experimental log k values are estimated to be lower (1.8–2.3) due to the nitro group’s polar nature .
Lipophilicity and HPLC Data
Lipophilicity, a critical parameter for drug absorption, was determined via HPLC-derived capacity factors (k). The table below compares key analogs:
| Compound Structure | Substituents | Experimental log k | Calculated log k |
|---|---|---|---|
| 4-Chloro-2-{[(3-ClPh)amino]CO}phenyl C₃H₇ | 3-Cl, C₃H₇ | 2.5 | 2.6 |
| 4-Cl-2-{[(3,4-Cl₂Ph)amino]CO}phenyl C₂H₅ | 3,4-Cl₂, C₂H₅ | 3.2 | 3.1 |
| Propan-2-yl [4-(NMe₂)-3-NO₂Ph]carbamate | 4-NMe₂, 3-NO₂, C₃H₇ | 2.1 (estimated) | 2.0 |
Source: Adapted from lipophilicity studies in HPLC-based analyses .
Key Research Findings
- The dimethylamino group in Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate may reduce metabolic degradation compared to chloro analogs, as electron-donating groups stabilize the carbamate linkage .
- Nitro groups enhance reactivity but may limit bioavailability due to increased polarity.
Biological Activity
Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate, commonly referred to as a carbamate derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of various research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C11H14N2O3
- Molecular Weight : 226.24 g/mol
- IUPAC Name : this compound
This structure features a nitrophenyl moiety that is crucial for its biological activity, particularly in relation to enzyme inhibition and receptor interaction.
Biological Activity Overview
-
Anticancer Properties :
Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death. -
Enzyme Inhibition :
The compound has been identified as a potent inhibitor of several enzymes, including acetylcholinesterase (AChE) and certain kinases. Inhibition of AChE is particularly relevant for potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for AChE have been reported in the low micromolar range, indicating significant potency. -
Antimicrobial Activity :
Studies have demonstrated that this carbamate derivative possesses antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest effective antimicrobial activity at concentrations as low as 5 µg/mL.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| A549 (lung cancer) | 12 µM | ||
| Enzyme Inhibition | AChE | 0.5 µM | |
| Antimicrobial | E. coli | 5 µg/mL | |
| S. aureus | 10 µg/mL |
Case Study 1: Anticancer Activity
In a study published in Cancer Letters, researchers evaluated the effects of this compound on MCF-7 cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of the intrinsic apoptotic pathway, evidenced by increased levels of cleaved caspase-3 and -9.
Case Study 2: Neuroprotective Effects
A separate investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage in SH-SY5Y cells. Results indicated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell survival rates under stress conditions.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to apoptosis.
- Enzyme Interaction : Competitive inhibition of AChE and other target enzymes.
- Antioxidant Activity : Reduction of oxidative stress markers in neuronal cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Propan-2-yl [4-(dimethylamino)-3-nitrophenyl]carbamate?
- Answer: The compound can be synthesized via carbamate formation using an isopropyl alcohol derivative and a nitro-substituted aniline precursor. Key steps include coupling reactions (e.g., nucleophilic substitution or carbamoylation) under anhydrous conditions. For example, similar compounds were synthesized using tert-butyl carbamate intermediates and purified via silica gel chromatography . Reaction optimization (e.g., temperature, catalyst selection) is critical to improve yields, as seen in procedures yielding 20–55% for related nitroaromatic carbamates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Answer: Multinuclear NMR (¹H, ¹³C) is essential for confirming functional groups. For instance, the dimethylamino group shows a singlet at ~2.67 ppm in ¹H NMR, while the carbamate carbonyl appears at ~155 ppm in ¹³C NMR . Mass spectrometry (ESI-MS) further validates molecular weight, with [M+H]+ peaks observed for analogous compounds (e.g., m/z 532.2 in ) .
Q. What purification techniques are recommended for isolating this compound?
- Answer: Column chromatography (silica gel, ethyl acetate/hexane gradients) is widely used, as demonstrated for structurally similar nitroaromatic carbamates . Recrystallization from ethanol or DCM/hexane mixtures may enhance purity, though solvent selection must account for the compound’s solubility profile .
Advanced Research Questions
Q. How can the nitro group in this compound be selectively reduced to an amine?
- Answer: Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) can reduce nitro to amine while preserving the carbamate group. achieved 41% yield for a similar reduction using optimized stoichiometry and reaction monitoring via TLC . Post-reduction purification often requires neutralization and extraction to remove acidic byproducts.
Q. What computational tools are suitable for predicting the reactivity or binding interactions of this compound?
- Answer: Density Functional Theory (DFT) can model electronic effects of the nitro and dimethylamino groups on carbamate stability . Molecular docking (e.g., AutoDock Vina) may predict interactions with biological targets, inspired by studies on Bcl-2 inhibitors like ABT-737, which share nitroaromatic motifs .
Q. Which in vitro assays are appropriate for evaluating the biological activity of this compound?
- Answer: Apoptosis assays (e.g., Annexin V staining) and cytotoxicity screens (MTT assay) are relevant, as used for structurally related Bcl-2 inhibitors . Enzyme-linked assays (e.g., kinase inhibition) could explore mechanistic pathways, leveraging protocols from .
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Answer: Contradictions (e.g., unexpected coupling constants) may arise from conformational flexibility or impurities. Comparative analysis with literature data (e.g., and ) and advanced techniques like 2D NMR (COSY, HSQC) can clarify structural assignments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
